(2-Nitrosopropan-2-yl)benzene

CAS No.: 3276-39-9

Cat. No.: VC20670542

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3276-39-9 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 2-nitrosopropan-2-ylbenzene |

| Standard InChI | InChI=1S/C9H11NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | LOXVJVLBNCBQDF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)N=O |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

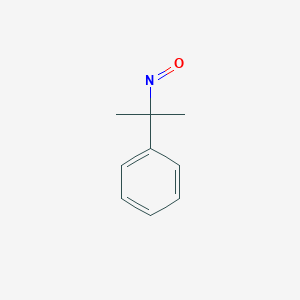

(2-Nitrosopropan-2-yl)benzene features a tert-nitroso group (-NO) bonded to a central carbon atom of a propane backbone, which is itself substituted with a benzene ring at the same carbon (Figure 1). This configuration contrasts with its nitro analog, 2-nitropropan-2-ylbenzene, which contains a nitro (-NO₂) group . The nitroso group’s resonance stabilization and planar geometry impart unique reactivity, particularly in cycloaddition and ene reactions .

Molecular Formula: C₉H₁₁NO

Molecular Weight: 149.19 g/mol (theoretical)

Key Structural Features:

-

Steric hindrance from the geminal benzene and nitroso groups.

-

Partial double-bond character in the N-O bond (bond length ~1.21 Å) .

Synthetic Methodologies

Historical Context and Precursors

While direct synthesis of (2-nitrosopropan-2-yl)benzene is sparsely documented, analogous nitroso compounds are typically derived from:

-

Oxidation of Amines: Tertiary amines like (2-aminopropan-2-yl)benzene may undergo oxidation using peracids (e.g., mCPBA) .

-

Reduction of Nitro Compounds: Catalytic hydrogenation of 2-nitropropan-2-ylbenzene (CAS 3457-58-7 ) could yield the nitroso derivative, though over-reduction to amines is a common side reaction.

-

Nitroso Ene Reactions: As demonstrated in the context of intramolecular reactions, nitroso intermediates form transiently during the oxidation of oximes or hydroxylamines .

Physicochemical Properties

Experimental and Theoretical Data

Limited experimental data exist for (2-nitrosopropan-2-yl)benzene. Extrapolations from similar nitroso compounds and its nitro analog (CAS 3457-58-7 ) suggest:

The nitroso variant’s instability under ambient conditions necessitates storage at low temperatures and exclusion of light .

Reactivity and Applications

Cycloaddition Chemistry

Nitrones derived from nitroso compounds undergo regioselective cycloadditions with alkenes or alkynes, enabling access to heterocycles like isoxazolidines—a motif prevalent in pharmaceuticals .

Future Directions

-

Stabilization Strategies: Encapsulation or derivatization to enhance nitroso compound stability.

-

Catalytic Asymmetric Synthesis: Leveraging organocatalysts (e.g., L-proline) for enantioselective nitroso-ene reactions .

-

Biological Screening: Evaluating nitrone derivatives as kinase inhibitors or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume